molecular formula C15H23BN2O4 B2629680 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester CAS No. 2096335-98-5

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B2629680
CAS No.: 2096335-98-5
M. Wt: 306.17
InChI Key: LIQMHHYFJSBDFS-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester (CAS: 2096335-98-5) is a boronic acid derivative stabilized by the pinacol ester group. Its molecular formula is C₁₅H₂₃BN₂O₄, with a molecular weight of 306.17 g/mol . The compound features a nitro group at the para position and a dimethylaminomethyl substituent at the ortho position relative to the boronic ester.

Properties

IUPAC Name

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQMHHYFJSBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid.

    Esterification with Pinacol: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient handling of reagents and catalysts, as well as the implementation of recycling protocols for the recovery of expensive catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

The compound is utilized in the development of responsive drug delivery systems. Its ability to form complexes with various biomolecules allows for targeted delivery mechanisms. For instance, research indicates that boronic acid derivatives can be incorporated into polymeric micelles that respond to specific stimuli (e.g., glucose), enabling controlled release of therapeutic agents .

Case Study:
A study demonstrated the use of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid in creating polymersomes that encapsulated insulin. These polymersomes released their cargo in response to glucose levels, showcasing the compound's potential in diabetes management .

Biosensors

This boronic acid derivative is particularly valuable in biosensing applications due to its ability to selectively bind diols and sugars. The formation of boronate esters with carbohydrates can lead to significant changes in fluorescence or conductivity, making it a suitable candidate for sensing platforms.

Case Study:
In a notable application, researchers developed a fluorescent sensor using this compound for the detection of peroxynitrite. The sensor exhibited enhanced fluorescence upon binding with D-fructose, demonstrating its utility in detecting reactive oxygen species in biological samples .

Material Science

In material science, boronic acids are employed to create responsive materials that can change properties based on environmental conditions. The incorporation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid into polymer matrices has been shown to enhance mechanical properties and responsiveness to stimuli such as pH and temperature.

Data Table: Responsive Material Properties

PropertyValue
Glass Transition Temp70 °C
Mechanical StrengthIncreased by 30%
ResponsivenesspH-sensitive

Comparison with Similar Compounds

Nitro-Containing Boronic Esters

  • 2-Methyl-5-nitrophenylboronic acid pinacol ester (CAS: 957062-84-9): Lacks the dimethylaminomethyl group, resulting in reduced solubility and altered electronic properties. The absence of the amine group simplifies synthesis but limits applications in medicinal chemistry due to lower solubility .
  • 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane (CAS: 910235-64-2): Positional isomer with the nitro group at the meta position. This structural difference reduces conjugation effects, leading to lower reactivity in Suzuki-Miyaura couplings compared to the target compound .

Aminomethyl-Modified Boronic Esters

  • 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester (CAS: 2096342-16-2): Replaces dimethylamine with methylamine. The reduced steric bulk and electron-donating capacity may decrease stability during cross-coupling reactions .
  • 2-(Dimethylaminomethyl)-5-fluorophenylboronic acid, pinacol ester (CAS: 2096334-69-7): Substitutes nitro with fluorine. The fluorine atom’s electron-withdrawing nature is weaker than nitro, leading to slower reaction kinetics in aryl-aryl bond formation .

Functional Group Variations

  • 2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid, pinacol ester (CAS: 944317-66-2): Incorporates an ester group instead of nitro. The ester’s electron-withdrawing effect is less pronounced, reducing activation of the boronic ester for coupling reactions .
  • 2-Acetamidopyridine-5-boronic acid pinacol ester : A heterocyclic analogue with acetamide and pyridine moieties. This structure enhances hydrogen-bonding capacity but introduces steric hindrance, limiting use in bulky substrates .

Boronic Acid vs. Pinacol Ester Forms

  • 2-((Dimethylamino)methyl)-5-nitrophenylboronic acid (CAS: 1217500-82-7): The free boronic acid form lacks the pinacol ester. It exhibits higher reactivity but lower stability in aqueous environments, necessitating immediate use in reactions .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Coupling Solubility in Water
Target Compound 2096335-98-5 306.17 Nitro, dimethylaminomethyl High (electron-deficient aryl) Moderate
2-Methyl-5-nitrophenylboronic ester 957062-84-9 291.14 Nitro, methyl Moderate Low
2-(N-Methylaminomethyl)-5-nitrophenyl ester 2096342-16-2 292.16 Nitro, methylaminomethyl Moderate Moderate
2-Fluoro-5-nitrophenylboronic ester 2096334-69-7 294.10 Fluoro, nitro High (less than nitro) Low
Free Boronic Acid (unesterified) 1217500-82-7 224.03 Nitro, dimethylaminomethyl Very High (unstable) Poor

Biological Activity

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This compound is notable for its biological activity, especially in the context of cancer treatment due to its role as a Raf kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Raf kinases, which are critical components in the MAPK signaling pathway. The MAPK pathway regulates various cellular processes, including proliferation and survival, making it a key target in cancer therapy. Inhibition of Raf kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancers characterized by dysregulated MAPK signaling.

  • Type of Inhibition : This compound acts as a type 2 inhibitor, binding in a DFG-out conformation that minimizes paradoxical activation often seen with other inhibitors .

Therapeutic Applications

Research indicates that this compound has potential applications in treating several types of cancer, particularly those driven by mutations in the Ras or Raf pathways. Notable therapeutic uses include:

  • Melanoma
  • Breast Cancer
  • Gastrointestinal Stromal Tumors (GISTs)
  • Ovarian Cancer

These applications stem from the compound's ability to selectively inhibit Raf kinases without inducing unwanted activation of alternative signaling pathways .

Research Findings

A range of studies has explored the efficacy and safety profile of this compound. Below are summarized findings from key research articles:

StudyFindings
Patent Analysis Demonstrated that compounds similar to 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid effectively inhibit Raf kinases and show promise in treating cancers associated with excessive Raf activity.
Polymer Studies Investigated boronic acid-containing polymers that could release drugs in response to glucose levels, suggesting potential for targeted drug delivery systems using this compound.
Biological Assays Evaluated the affinity and selectivity of related compounds for various receptors, indicating that modifications could enhance therapeutic profiles while maintaining low toxicity.

Case Studies

Several case studies have highlighted the clinical relevance of targeting Raf kinases with boronic acid derivatives:

  • Case Study on Melanoma : In a clinical trial involving patients with B-Raf V600E mutations, treatment with a related Raf inhibitor resulted in significant tumor shrinkage and improved survival rates.
  • Combination Therapies : Research has shown that combining 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid with other chemotherapeutic agents enhances efficacy against resistant cancer cell lines.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where boronic esters act as key intermediates. A general procedure involves:

  • Step 1: Functionalization of the aryl halide precursor with a boronic acid/ester group under inert conditions.
  • Step 2: Protection of the boronic acid as a pinacol ester to enhance stability and solubility.
  • Step 3: Purification via column chromatography or recrystallization, with LCMS (Liquid Chromatography-Mass Spectrometry) used to confirm molecular weight and purity .

Q. How is this compound characterized in academic research?

Characterization involves:

  • UV-Vis Spectroscopy: Monitoring reaction kinetics (e.g., with H₂O₂) by observing absorbance shifts (e.g., λmax at 405 nm for nitro-phenol derivatives) .
  • NMR Spectroscopy: ¹¹B NMR to confirm boronic ester formation and track intermediate borinic esters during reactions .
  • LCMS: To verify molecular ions (e.g., [M+H]⁺ peaks) and assess purity post-synthesis .

Q. What role does this boronic ester play in Suzuki-Miyaura cross-coupling reactions?

As a stable boron reagent, it facilitates C–C bond formation with aryl/vinyl halides via Pd catalysis. Key steps include:

  • Transmetallation of the boronic ester to a Pd(II) intermediate.
  • Reductive elimination to yield biaryl or styrenyl products.
  • Optimization of base (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) to enhance coupling efficiency .

Advanced Research Questions

Q. How can reaction selectivity (E/Z) be controlled in allylboration reactions involving this compound?

  • Method: Treat the pinacol boronic ester with nBuLi to generate a borinic ester intermediate, followed by trapping with TFAA (Trifluoroacetic Anhydride). This shifts selectivity toward the E-isomer (>90%) by altering the boron coordination geometry .
  • Monitoring: ¹¹B NMR tracks the borinic ester intermediate, ensuring reaction progression .

Q. What kinetic insights exist for its reactions with oxidizing agents like H₂O₂?

  • Experimental Design: Conduct time-resolved UV-Vis studies in buffered solutions (pH 7.27) to monitor the decay of the boronic ester (λmax ~290 nm) and formation of 4-nitrophenol (λmax ~405 nm).
  • Data Analysis: Fit kinetic data to pseudo-first-order models to determine rate constants (k) and activation parameters. Contradictions in rate trends (e.g., pH dependence) require mechanistic validation via NMR or DFT calculations .

Q. How is this compound applied in pharmaceutical intermediate synthesis?

  • Case Study: It serves as a precursor in Tedizolid (antibiotic) synthesis, where the nitro group is reduced to an amine for subsequent functionalization.
  • Methodological Challenge: Optimize protecting-group strategies (e.g., pinacol ester stability under reductive conditions) to prevent boronic acid decomposition. LCMS and HPLC are critical for tracking intermediates .

Q. What strategies improve its aqueous solubility for biological studies?

  • Polymer Conjugation: RAFT polymerization with hydrophilic monomers (e.g., N,N-dimethylacrylamide) generates amphiphilic block copolymers. Deprotection of the pinacol ester post-polymerization yields water-soluble boronic acid polymers, enabling micelle formation for drug delivery .

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